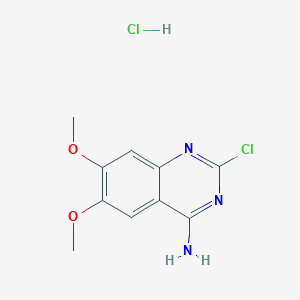

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Beschreibung

BenchChem offers high-quality 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;/h3-4H,1-2H3,(H2,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAYQIQZYKHWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Thermodynamic Profiling of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride

A Senior Application Scientist’s Guide to Solid-State Characterization and Polymorphic Control

Strategic Context in Pharmaceutical Development

4-Amino-2-chloro-6,7-dimethoxyquinazoline (CADQ) and its hydrochloride salt (CADQ·HCl) serve as critical, highly reactive intermediates in the synthesis of α1 -adrenergic receptor antagonists, including blockbuster antihypertensives and benign prostatic hyperplasia (BPH) therapeutics like prazosin, doxazosin, terazosin, and alfuzosin[1][2].

From a solid-state chemistry perspective, understanding the crystal structure of this quinazoline derivative is paramount. The free base exhibits a strong propensity for self-assembly and solvate formation, which directly impacts its solubility, downstream reactivity, and purification yield[3]. Conversion to the hydrochloride salt protonates the quinazoline nitrogen, fundamentally altering the hydrogen-bonding network from a self-dimerizing system to an ion-paired lattice. This guide explores the crystallographic architecture of CADQ, the causality behind solid-state characterization workflows, and the protocols required to ensure phase purity during drug development.

Crystallographic Architecture & Molecular Geometry

The solid-state behavior of CADQ is governed by its highly planar geometry and its capacity for extensive hydrogen bonding. Single-crystal X-ray diffraction (SCXRD) of the CADQ methanol solvate reveals that the compound crystallizes in the monoclinic crystal system within the centrosymmetric P21/n space group[3].

The Dimerization Mechanism

In the free base form, CADQ molecules spontaneously form base-paired N−H⋯N hydrogen-bonded dimers in the solid state[3][4]. The intermolecular N⋯N distance is exceptionally tight at 3.088(2) Å, indicating a highly stable supramolecular interaction[4]. The ten-membered bicyclic quinazoline ring is essentially planar (mean deviation of 0.028 Å), and the methoxy groups at the 6- and 7-positions are nearly coplanar with the core ring system[4].

When CADQ is converted to its hydrochloride salt (CADQ·HCl)[2], this self-base-pairing is disrupted. The introduction of the chloride counterion and the protonation of the quinazoline nitrogen redirect the hydrogen bonding landscape. The dominant interactions shift to N−H⋯Cl− and C−H⋯Cl− contacts, which increases the lattice energy and significantly enhances the compound's solubility in polar reaction media (e.g., sulfolane or aqueous dioxane) during subsequent coupling reactions[1][2].

Fig 1. Mechanistic pathway of CADQ self-assembly and disruption via HCl salt formation.

Quantitative Crystallographic Data

The following table summarizes the foundational crystallographic parameters for the CADQ system, which serve as the baseline for evaluating batch-to-batch polymorphic consistency.

Table 1: Crystallographic Unit Cell Parameters of CADQ[3]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Indicates lower symmetry, typical for densely packed planar aromatics. |

| Space Group | P21/n | Centrosymmetric packing facilitates the formation of anti-parallel dimers. |

| a (Å) | 7.254(4) | Defines the primary stacking axis of the quinazoline rings. |

| b (Å) | 11.914(2) | Accommodates the lateral spread of the methoxy substituents. |

| c (Å) | 14.953(2) | Represents the extended hydrogen-bonding network axis. |

| β (^\circ) | 100.34(3) | The non-orthogonal angle driving the monoclinic distortion. |

| Z (Molecules/Cell) | 4 | Confirms four asymmetric units per unit cell, aligning with dimer pairs. |

| Calculated Density | 1.419 g/cm³ | High density reflects efficient solid-state packing and low void volume. |

Experimental Protocols for Solid-State Characterization

To ensure the structural integrity and phase purity of CADQ·HCl before it is deployed in API synthesis, a rigorous, self-validating analytical workflow must be executed.

Fig 2. Integrated workflow for solid-state characterization and computational validation.

Protocol 1: Single Crystal Growth and SCXRD Analysis

Objective: To isolate diffraction-quality crystals and map the exact atomic coordinates and hydrogen-bonding networks.

-

Solvent Selection & Dissolution: Dissolve 50 mg of CADQ·HCl in a minimal volume of a methanol/water mixture at 60°C.

-

Controlled Supersaturation: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the septum with a single needle and allow for slow solvent evaporation at exactly 298 K.

-

Causality: Slow evaporation maintains the system in the metastable zone, favoring thermodynamic crystal growth over kinetic, amorphous precipitation.

-

-

Data Collection: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

-

Causality: Molybdenum radiation minimizes X-ray absorption effects caused by the heavy chlorine atoms, yielding higher resolution data for the lighter carbon and nitrogen atoms.

-

-

Self-Validation Step: Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the solved SCXRD atomic coordinates. Overlay this simulated pattern with the experimental PXRD pattern of the bulk powder. A match confirms that the single crystal is representative of the bulk material, validating phase purity.

Protocol 2: Thermodynamic Profiling via DSC/TGA

Objective: To map the polymorphic landscape, detect solvates/hydrates, and determine thermal stability.

-

Sample Preparation: Accurately weigh 3–5 mg of CADQ·HCl into an aluminum pan.

-

Causality: A small mass minimizes thermal gradients within the sample, ensuring sharp, well-defined endothermic peaks.

-

-

TGA Execution (Thermogravimetric Analysis): Heat the sample from 25°C to 350°C at 10°C/min under a dry nitrogen purge (50 mL/min).

-

Causality: The nitrogen purge prevents oxidative degradation. Any mass loss prior to the decomposition temperature indicates the presence of a solvate or hydrate (e.g., trapped methanol or water from the synthesis step).

-

-

DSC Execution (Differential Scanning Calorimetry): Using a crimped but pin-holed aluminum pan, heat the sample at 10°C/min.

-

Causality: The pin-hole allows for the escape of volatile solvents without building internal pressure, which would artificially shift the melting endotherm. The melting point and enthalpy of fusion ( ΔHf ) dictate the thermodynamic stability of the specific polymorph.

-

Computational Validation (DFT & Molecular Dynamics)

Experimental solid-state data must be corroborated by theoretical models to ensure that observed structural phenomena are energetically favorable. Density Functional Theory (DFT) utilizing the B3LYP functional with a 6-311++G(d,p) basis set has been successfully applied to the CADQ system[5].

Frontier Molecular Orbitals and Reactivity

DFT calculations reveal a HOMO-LUMO energy gap of approximately 3.84 eV in the gas phase for CADQ[5].

-

Causality: This relatively narrow energy gap indicates high chemical reactivity and efficient charge-transfer characteristics[5]. This explains why CADQ readily undergoes nucleophilic aromatic substitution at the 2-chloro position when reacted with amines (e.g., 1-(2-tetrahydrofuroyl)piperazine to form terazosin)[1].

Vibrational Frequency Alignment

To validate the structural integrity of the synthesized batch, experimental FT-IR and FT-Raman spectra are compared against DFT-calculated fundamental vibrational frequencies[5].

Table 2: Key Vibrational Frequencies and DFT Assignments[5]

| Functional Group | Experimental FT-IR (cm⁻¹) | DFT Calculated (cm⁻¹) | Structural Implication |

| N-H Stretching (Amine) | ~3300 - 3450 | ~3320 - 3480 | Broadening indicates participation in extensive N-H···Cl hydrogen bonding in the salt form. |

| C-O Stretching (Methoxy) | 1262 - 1268 | 1267 - 1273 | Confirms the coplanarity of the methoxy groups with the quinazoline ring. |

| C-Cl Stretching | ~750 - 800 | ~760 - 810 | Shift in frequency can indicate whether the chlorine atom is participating in halogen bonding. |

Self-Validation: If the experimental FT-IR spectrum deviates significantly from the DFT-predicted values (specifically in the N-H and C=N stretching regions), it immediately flags the presence of an unintended polymorph, a different protonation state, or an amorphous impurity.

Conclusion

The crystal structure analysis of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a masterclass in managing non-covalent interactions. By understanding the causality between the free base's propensity to form N−H⋯N dimers[3][4] and the hydrochloride salt's shift toward an ion-paired lattice, development scientists can rationally select solvents (like sulfolane or aqueous alcohols)[1][2] that optimize solubility and reactivity. Implementing the self-validating protocols outlined above ensures that this critical intermediate maintains the strict polymorphic and thermodynamic purity required for modern pharmaceutical manufacturing.

References

-

Lai, C. P., Bo, L., & Huang, S. D. (1997). 4-Amino-2-chloro-6,7-dimethoxyquinazoline Methanol Solvate. Acta Crystallographica Section C. Available at: [Link]

-

Wang, Y., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data (ACS Publications). Available at: [Link]

-

Arunagiri, C., et al. (2024). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ResearchGate. Available at: [Link]

- US Patent 20070105880A1. (2007). Process for the preparation of alfuzosin. Google Patents.

- US Patent 6248888B1. (2001). Process for the preparation of terazosin hydrochloride dihydrate. Google Patents.

Sources

- 1. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 2. US20070105880A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

Physicochemical Characterization of 4-amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride, a key intermediate in the synthesis of several alpha-1 adrenergic receptor antagonists such as Doxazosin and Terazosin.[1][2] A thorough understanding of its physicochemical properties is paramount for ensuring consistent quality, optimizing downstream processes, and meeting regulatory requirements. This document outlines detailed, field-proven protocols for the determination of critical parameters including solubility, pKa, melting point, polymorphism, and stability. The experimental choices are explained with a focus on scientific causality, and all methodologies are designed as self-validating systems, consistent with the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) for scientific research.

Introduction: The Strategic Importance of Physicochemical Profiling

4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a pivotal building block in the pharmaceutical industry.[3][4] Its journey from a chemical intermediate to a component of a final active pharmaceutical ingredient (API) is governed by its intrinsic physical and chemical properties. Inconsistent physicochemical attributes can lead to significant challenges in process development, formulation, and ultimately, the safety and efficacy of the final drug product. Therefore, a robust and early-stage characterization of this compound is not merely a quality control exercise but a strategic imperative in drug development.

This guide is structured to provide researchers, scientists, and drug development professionals with both the "how" and the "why" of the essential characterization workflow. We will delve into the core physicochemical assays, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental design.

Solubility Determination: Beyond a Simple Number

Solubility is a critical determinant of a compound's behavior in subsequent synthetic steps and its potential bioavailability if it were to be carried over into the final drug product. For the hydrochloride salt of a weakly basic compound like 4-amino-2-chloro-6,7-dimethoxyquinazoline, solubility is expected to be pH-dependent. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[2][5][6]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method (USP <1236>)

This protocol is designed to determine the equilibrium solubility in various aqueous and organic solvents.

Materials:

-

4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Dimethyl sulfoxide (DMSO)

-

Scintillation vials (20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride to each scintillation vial containing a known volume (e.g., 10 mL) of the respective solvent. The excess solid should be visually apparent.

-

Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Express the solubility in mg/mL or µg/mL.

Causality of Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, and the measured concentration represents the equilibrium solubility.

-

Constant Temperature and Agitation: Solubility is temperature-dependent, and consistent agitation ensures a uniform approach to equilibrium.

-

Equilibration Time: Sufficient time is crucial for the dissolution process to reach a thermodynamic equilibrium.

-

Centrifugation and Filtration: These steps are critical to remove any undissolved micro-particulates that could lead to an overestimation of solubility.

Quantitative Data Summary

| Solvent | Solubility of Free Base (mole fraction at 313.15 K)[7] | Expected Solubility of Hydrochloride Salt |

| Water | Very Low | Moderate to High (pH-dependent) |

| 0.1 N HCl | Not Reported | High |

| PBS (pH 7.4) | Not Reported | Moderate |

| Methanol | 5.437 x 10⁻⁴ | Moderate |

| Ethanol | 6.934 x 10⁻⁴ | Moderate |

| N,N-dimethyl formamide (DMF) | 0.01157 | High |

| N-methylpyrrolidone (NMP) | 0.01370 | High |

| Toluene | 2.174 x 10⁻⁵ | Very Low |

Experimental Workflow: Solubility Determination

Caption: Workflow for equilibrium solubility determination.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH. For an ionizable compound like 4-amino-2-chloro-6,7-dimethoxyquinazoline, the pKa value is critical for predicting its solubility, absorption, and interaction with other molecules. UV-Vis spectrophotometry provides a reliable and accessible method for pKa determination.[4][9][10][11]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Principle: The UV-Vis absorbance spectrum of the compound will change as it transitions between its ionized and non-ionized forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

Materials:

-

4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

-

A series of buffers with known pH values (e.g., citrate, phosphate, borate) covering a range from pH 2 to 12.

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Calibrated pH meter.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

For each pH buffer, prepare a sample solution by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Measure the exact pH of each sample solution.

-

Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) versus pH.

-

The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance range.

Causality of Experimental Choices:

-

Wide pH Range: Ensures that the full ionization profile of the compound is captured, allowing for accurate determination of the pKa.

-

Constant Ionic Strength Buffers: Minimizes the effect of ionic strength on the activity of the ions, leading to a more accurate pKa value.

-

Selection of Analytical Wavelength: Choosing a wavelength with a large difference in absorbance between the ionized and non-ionized forms maximizes the sensitivity of the measurement.

Expected pKa and Data Presentation

The predicted pKa for the free base is around 4.35.[12] This is likely associated with the protonation of one of the quinazoline ring nitrogens. The amino group at the 4-position will also have a pKa. The hydrochloride salt form implies that the compound is basic.

| Ionizable Group | Predicted pKa (Free Base)[12] | Method |

| Quinazoline Ring Nitrogen | ~4.35 | Computational Prediction |

| 4-Amino Group | Not Reported | UV-Vis Spectrophotometry |

Experimental Workflow: pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Melting Point and Thermal Analysis

The melting point is a fundamental physical property used for identification and as an indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide more in-depth information about the thermal behavior of the compound, including the detection of polymorphs, solvates, and decomposition.

Experimental Protocols

4.1.1. Melting Point Determination (Capillary Method)

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

4.1.2. Differential Scanning Calorimetry (DSC)

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting endotherm provides the melting point (onset or peak temperature) and the enthalpy of fusion.

4.1.3. Thermogravimetric Analysis (TGA)

Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the weight loss as a function of temperature. This can indicate the presence of solvates or decomposition.

Data Summary

The reported melting point for the free base varies, with values around 262-268 °C (decomposes) and 300 °C (decomposes) being cited.[1][12][13][14] The hydrochloride salt will have a different melting point.

| Parameter | Reported Value (Free Base) | Method |

| Melting Point | 262-268 °C (dec.)[12][13][14] | Capillary Method |

| Melting Point | 300 °C (dec.)[1] | Not specified |

| Thermal Events | To be determined | DSC/TGA |

Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[15] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the manufacturability and bioavailability of a drug product.[16] X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing polymorphs.[17][18][19]

Experimental Protocol: Polymorph Screening and XRPD Analysis

Polymorph Screening:

-

Recrystallization from various solvents: Dissolve the compound in a range of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) at an elevated temperature and allow it to crystallize under different conditions (slow cooling, fast cooling, evaporation).

-

Slurry experiments: Stir a suspension of the compound in different solvents at various temperatures for an extended period.

-

Grinding: Subject the solid to mechanical stress by grinding.

XRPD Analysis:

-

Gently pack the solid sample into a sample holder.

-

Place the sample in the XRPD instrument.

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form. Different polymorphs will have different peak positions and/or intensities.

Causality of Experimental Choices:

-

Diverse Crystallization Conditions: Exploring a wide range of solvents and crystallization conditions increases the probability of discovering different polymorphic forms.[12]

-

XRPD as the Primary Tool: XRPD directly probes the crystal lattice structure, making it the most definitive method for identifying different polymorphs.[17]

Data Presentation

The results of a polymorphism screen are typically presented by overlaying the XRPD patterns of the different solid forms obtained.

Experimental Workflow: Polymorphism Investigation

Caption: Workflow for polymorphism screening and characterization.

Chemical Stability: Ensuring Robustness

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[20] Forced degradation (stress testing) is a critical component of this, as it helps to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13][14][20][21][22]

Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2))

Stress Conditions:

-

Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analysis:

-

For each stress condition, prepare a sample of the compound.

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The HPLC method should be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for a quinazoline derivative would involve:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of forced degradation studies are typically summarized in a table showing the percentage degradation of the parent compound and the formation of any major degradation products under each stress condition.

| Stress Condition | % Assay of Parent | % Degradation | Remarks (Major Degradants) |

| Control | 100.0 | 0.0 | - |

| 0.1 N HCl / 60°C / 8h | To be determined | To be determined | To be determined |

| 0.1 N NaOH / RT / 4h | To be determined | To be determined | To be determined |

| 3% H₂O₂ / RT / 24h | To be determined | To be determined | To be determined |

| Thermal (105°C / 48h) | To be determined | To be determined | To be determined |

| Photolytic | To be determined | To be determined | To be determined |

Conclusion

The physicochemical characterization of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a multifaceted endeavor that is fundamental to its successful application in pharmaceutical development. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and comprehensive data on its solubility, pKa, thermal properties, solid-state form, and stability. By investing in a thorough characterization early in the development process, researchers can mitigate risks, optimize processes, and ensure the quality and consistency of this vital pharmaceutical intermediate.

References

-

Ottokemi. 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98%. [Link]

-

Science Alert. Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. [Link]

-

Chemtronica. 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline: A Versatile Research Compound. [Link]

-

LookChem. Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PubChem. 2-Chloro-6,7-dimethoxy-4-quinazolinamine. [Link]

-

SciSpace. Forced Degradation Studies. [Link]

-

Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. [Link]

-

Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?[Link]

-

ResearchGate. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). [Link]-one)

-

National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

-

ACS Publications. Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. [Link]

-

Slideshare. ICH Q6A Specifications by Chandra Mohan. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

National Center for Biotechnology Information. Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

-

University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

-

ResearchGate. Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]

-

ResearchGate. (PDF) Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. [Link]

-

ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

-

ResearchGate. Polymorphism in Pharmaceutical Solids: Second edition. [Link]

-

Technology Networks. Analytical Techniques in Pharmaceutical Analysis. [Link]

-

NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

-

Drawell. What are the Growing Uses of XRD in Polymorph Screening. [Link]

-

Contract Pharma. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

-

ACS Publications. Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. [Link]

-

ACS Publications. Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?[Link]

-

LinkedIn. Analytical Method Development for Intermediate Purity & Impurities. [Link]

-

H&M Analytical Services. Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]

-

Protheragen. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

-

Scribd. USP 1236 Solubility Measurements Guide. [Link]

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PMC Isochem. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. [Link]

Sources

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 3. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 4. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 5. uspnf.com [uspnf.com]

- 6. uspnf.com [uspnf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. hi-tec.tripod.com [hi-tec.tripod.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. veeprho.com [veeprho.com]

- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. h-and-m-analytical.com [h-and-m-analytical.com]

- 20. onyxipca.com [onyxipca.com]

- 21. scispace.com [scispace.com]

- 22. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

The Quinazoline Scaffold in Pharmacology: Mechanism of Action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Executive Summary and Chemical Context

In the landscape of modern medicinal chemistry, 4-amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) stands as a highly privileged intermediate. Originally identified in microbiological assays as a potent inducer of heat shock, oxidative stress, and SOS regulons in Escherichia coli [1], ACDQ has since been repurposed as the foundational building block for a blockbuster class of α1 -adrenergic receptor antagonists.

By exploiting the differential reactivity of the quinazoline ring, chemists have utilized ACDQ to synthesize critical antihypertensive and urological drugs, including prazosin, doxazosin, and terazosin [2]. This whitepaper provides an in-depth mechanistic analysis of how these ACDQ-derived molecules are synthesized, how they interact with their biological targets at a molecular level, and the experimental frameworks used to validate their efficacy.

Chemical Synthesis and Functionalization Workflow

The synthesis of α1 -blockers from ACDQ relies on a regioselective Nucleophilic Aromatic Substitution ( SNAr ). The precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, undergoes amination at the highly electrophilic C4 position to yield ACDQ. The remaining chlorine atom at the C2 position is less reactive but serves as an essential leaving group for the introduction of bulky, N-substituted piperazine moieties[3].

Caption: Synthetic workflow from 2,4-dichloro-6,7-dimethoxyquinazoline to active derivatives via ACDQ.

Protocol 1: Synthesis of Doxazosin from ACDQ

Objective: To couple ACDQ with 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine via SNAr .

-

Reagent Preparation: Suspend 1.0 equivalent of ACDQ and 1.1 equivalents of 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine in a high-boiling polar protic solvent (e.g., 1-butanol or isoamyl alcohol).

-

Thermal Activation: Heat the mixture to reflux (approx. 117°C for 1-butanol) under continuous stirring for 3.5 to 4 hours.

-

Causality: The C2 position of the quinazoline ring is significantly less electrophilic than the C4 position due to the electron-donating effects of the C4 amine. Sustained reflux in a polar protic solvent is required to overcome the high activation energy barrier of the SNAr reaction.

-

-

Product Precipitation: Cool the reaction mixture gradually to 80°C, then to room temperature.

-

Causality: The target quinazoline derivative has lower solubility in cold 1-butanol than the unreacted starting materials. This precipitation acts as a self-purifying thermodynamic sink, driving the reaction to completion.

-

-

Filtration and Washing: Collect the solid product via vacuum filtration and wash with cold 1-butanol followed by diethyl ether to remove residual unreacted piperazine.

Primary Mechanism of Action: α1 -Adrenergic Receptor Antagonism

The pharmacological efficacy of ACDQ derivatives is rooted in their ability to act as competitive antagonists at the α1 -adrenergic receptor, a Gq-coupled G-Protein Coupled Receptor (GPCR) [4].

Molecular Recognition and Subtype Selectivity

The quinazoline nucleus is not merely a passive scaffold; it actively mimics the catecholamine ring of endogenous norepinephrine. The C4-amino group and the N1 nitrogen of the quinazoline ring engage in a highly specific, charge-reinforced hydrogen bonding network within the receptor's orthosteric binding site [4].

Meanwhile, the bulky piperazine appendage attached at the C2 position extends into an accessory hydrophobic pocket. The specific nature of this appendage (e.g., the furan ring in prazosin vs. the benzodioxan ring in doxazosin) dictates the molecule's pharmacokinetic half-life and its binding affinity across different receptor subtypes ( α1A , α1B , α1D ) [5].

Signal Transduction Blockade

By occupying the receptor, ACDQ derivatives prevent norepinephrine from inducing the conformational shift required to activate the Gq/11 alpha subunit. This halts the downstream Phospholipase C (PLC) cascade, preventing the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). The absence of IP3 prevents the release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum, ultimately leading to the relaxation of vascular and prostatic smooth muscle [6].

Caption: Signal transduction pathway of α1-adrenergic receptors and quinazoline-mediated inhibition.

In Vitro Functional Validation

To rigorously quantify the antagonistic potency of synthesized ACDQ derivatives, researchers utilize high-throughput intracellular calcium mobilization assays.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To determine the half-maximal inhibitory concentration ( IC50 ) of a quinazoline derivative.

-

Cell Seeding: Seed CHO-K1 cells stably expressing the human α1A -adrenoceptor into 384-well black-wall, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM (a calcium-sensitive fluorescent dye) diluted in assay buffer containing probenecid. Incubate for 60 minutes at 37°C.

-

Causality: Probenecid inhibits multidrug resistance transporters (e.g., MRP), preventing the cells from actively pumping the Fluo-4 dye out of the cytoplasm, thereby ensuring a stable fluorescent baseline.

-

-

Compound Pre-Incubation: Add the quinazoline derivative (in a 10-point concentration gradient) to the wells and incubate for 15 minutes.

-

Causality: Pre-incubation is critical to allow the competitive antagonist to reach thermodynamic equilibrium with the receptor before the agonist is introduced. A baseline fluorescence read during this phase self-validates that the compound itself does not induce spontaneous calcium transients (ruling out partial agonism).

-

-

Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject an EC80 concentration of norepinephrine into all wells while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

-

Data Analysis: Calculate the maximum minus minimum fluorescence for each well. Plot the normalized response against the log of the antagonist concentration to derive the IC50 using non-linear regression.

Quantitative Structure-Activity Relationship (SAR) Data

The structural modifications at the C2 position of the ACDQ scaffold drastically alter the pharmacokinetic profiles of the resulting drugs, optimizing them for different clinical indications (e.g., short-acting for rapid blood pressure control vs. long-acting for benign prostatic hyperplasia) [5][6].

| Drug Name | C2-Piperazine Substituent | α1 Receptor Affinity ( Ki , nM) | Plasma Half-Life ( t1/2 ) | Primary Clinical Indication |

| Prazosin | 1-(2-furoyl)piperazine | 0.2 - 0.4 | 2 - 3 hours | Hypertension, PTSD nightmares |

| Terazosin | 1-(tetrahydro-2-furoyl)piperazine | 0.8 - 1.2 | 9 - 12 hours | BPH, Hypertension |

| Doxazosin | 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine | 1.0 - 2.5 | 16 - 22 hours | BPH, Hypertension |

Emerging Therapeutic Horizons

While α1 -antagonism remains the canonical mechanism of action for ACDQ derivatives, modern drug discovery has begun to exploit this privileged scaffold for novel targets:

-

Alzheimer's Disease: Recent density functional theory (DFT) and molecular docking studies have identified ACDQ itself as a potential Acetylcholinesterase (AChE) inhibitor. Its ability to form stable hydrogen bonds within the AChE active site suggests a stabilizing action that could prevent the breakdown of acetylcholine in neurodegenerative models [7].

-

Epigenetic Cancer Therapy: ACDQ has been utilized as a starting material to synthesize small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4). By occupying the central cavity of the WDR domain, these novel quinazoline derivatives competitively inhibit peptide binding, offering a new pathway for epigenetic modulation in oncology [8].

References

-

VanBogelen RA, Kelley PM, Neidhardt FC. Differential induction of heat shock, SOS, and oxidation stress regulons and accumulation of nucleotides in Escherichia coli. J Bacteriol. 1987. URL:[Link]

-

Arab Journal of Chemistry. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. URL:[Link]

-

Journal of Medicinal Chemistry. Design, Synthesis, and Biological Activity of Prazosin-Related Antagonists. Role of the Piperazine and Furan Units of Prazosin on the Selectivity for α1-Adrenoreceptor Subtypes. URL:[Link]

-

Drugs.com. Doxazosin: Package Insert / Prescribing Information / MOA. URL:[Link]

-

ResearchGate. Doxazosin: An Update of its Clinical Pharmacology and Therapeutic Applications in Hypertension and Benign Prostatic Hyperplasia. URL:[Link]

-

ResearchGate. Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. URL:[Link]

-

bioRxiv. Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4). URL:[Link]

step-by-step synthesis of doxazosin using 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Application Note: Regioselective Synthesis of Doxazosin via Nucleophilic Aromatic Substitution

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction and Mechanistic Rationale

Doxazosin is a potent, long-acting α1 -adrenergic receptor antagonist widely utilized in the clinical management of hypertension and benign prostatic hyperplasia (BPH). The critical late-stage synthesis of doxazosin involves the construction of its piperazinyl-quinazoline axis.

This protocol details the synthesis of doxazosin base via the bimolecular nucleophilic aromatic substitution ( SNAr ) of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (ACDQ·HCl) with 1-(1,4-benzodioxan-2-carbonyl)piperazine[1][2].

Causality in Reaction Design: The regioselectivity of this reaction is governed by the electronic environment of the quinazoline core. The chlorine atom at the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent endocyclic nitrogen atoms[1]. Conversely, the C4 position is protected from substitution by the electron-donating resonance of the primary amino group. Because the starting material is provided as a hydrochloride salt, an auxiliary base (such as triethylamine) must be introduced to neutralize the HCl. Failure to neutralize the salt would result in the protonation of the piperazine derivative, quenching its nucleophilicity and stalling the reaction.

Synthetic Workflow and Pathway Visualization

Synthetic workflow and impurity generation in the regioselective preparation of doxazosin.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the stoichiometric ratios and thermodynamic conditions must be strictly controlled. The following table summarizes the validated parameters for this coupling step[2].

| Parameter | Validated Value | Mechanistic Rationale |

| Molar Ratio (ACDQ : Piperazine) | 0.58 : 0.60 | A slight stoichiometric excess of the nucleophile drives the equilibrium forward and ensures complete consumption of the limiting reagent (ACDQ). |

| Solvent System | n-Butanol | Provides an optimal reflux temperature (~117°C) sufficient to overcome the SNAr activation energy barrier without inducing severe thermal degradation. |

| Reaction Time | 3.5 Hours | Empirically determined to maximize the yield of the target API while minimizing the accumulation of thermal degradation products. |

| Expected Yield | ~88% | High conversion efficiency is achieved due to the highly activated nature of the C2-chloro position. |

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates In-Process Controls (IPCs) to verify reaction completion before proceeding to isolation, preventing the carryover of unreacted starting materials.

Step 1: Reagent Preparation and Neutralization

-

Charge a clean, dry, nitrogen-purged round-bottom flask with n-butanol (solvent volume typically 10-15 volumes relative to the limiting reagent).

-

Suspend 0.58 mol equivalents of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride in the solvent.

-

Add 0.60 mol equivalents of triethylamine dropwise at room temperature while stirring. Observation: The suspension may change characteristics as the hydrochloride salt is neutralized to form the free base, generating soluble triethylamine hydrochloride.

Step 2: Nucleophilic Addition 4. Introduce 0.60 mol equivalents of 1-(1,4-benzodioxan-2-carbonyl)piperazine to the reaction mixture[2]. 5. Equip the flask with a reflux condenser and a drying tube to prevent moisture ingress, which could lead to competitive hydrolysis of the C2-chloro group.

Step 3: Reflux and In-Process Control (IPC) 6. Gradually heat the reaction mixture to reflux (internal temperature ~117°C)[2]. 7. Maintain reflux with continuous agitation for 3.5 hours[2]. 8. Self-Validation (IPC): At the 3.0-hour mark, withdraw a 0.5 mL aliquot. Quench and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the peak area of ACDQ is ≤0.5% relative to the doxazosin product peak. If incomplete, continue refluxing in 30-minute increments.

Step 4: Isolation and Purification 9. Upon confirmed completion, cool the reaction mixture gradually to 0–5°C using an ice-water bath to induce crystallization of the doxazosin free base. 10. Isolate the precipitate via vacuum filtration. 11. Wash the filter cake sequentially with cold n-butanol (to remove unreacted piperazine derivative) and purified water (to dissolve and remove the triethylamine hydrochloride byproduct). 12. Dry the solid under vacuum at 60°C until a constant weight is achieved.

Quality Control and Impurity Profiling

During process scale-up, rigorous impurity profiling is mandatory. According to chromatographic separation studies, two primary process-related impurities must be monitored[3][4][5]:

-

Unreacted Starting Material: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ)[5]. If the IPC in Step 3 is bypassed, residual ACDQ will contaminate the final batch.

-

Impurity-V (Bis-amide): A known side product generated during the upstream synthesis of the piperazine precursor, which can carry over and persist as an impurity in the final doxazosin matrix[3][4].

Quantitation of these substances is typically performed using Reversed-Phase Liquid Chromatography coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS)[5].

References

-

Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL: [Link]

-

Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by Reversed-Phase LC with PDA and ESI-MS as Detectors Source: ResearchGate URL: [Link]

Sources

- 1. Buy Doxazosin mesylate | 77883-43-3 | >98% [smolecule.com]

- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

protocols for N-alkylation of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

An in-depth guide to the synthesis of N-alkylated 4-amino-2-chloro-6,7-dimethoxyquinazoline derivatives, designed for researchers and drug development professionals. This document provides a detailed exploration of synthetic protocols, mechanistic insights, and practical considerations for this important class of compounds.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The 4-aminoquinazoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Derivatives of 4-amino-2-chloro-6,7-dimethoxyquinazoline, in particular, are crucial intermediates in the synthesis of pharmaceuticals for treating conditions ranging from hypertension to cancer.[1][] The strategic modification of the 4-amino group through N-alkylation is a key method for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for fine-tuning its pharmacological activity and pharmacokinetic profile.[3]

This guide details two robust protocols for the N-alkylation of the exocyclic amino group of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting, and process optimization are discussed to ensure reliable and reproducible outcomes.

Reaction Principle and Mechanistic Overview

The primary goal is to introduce an alkyl substituent onto the nitrogen of the C4-amino group. The starting material, being a hydrochloride salt, requires initial neutralization to free the nucleophilic amino group. The reaction then proceeds via one of two primary pathways.

-

Direct Alkylation (Sₙ2 Reaction): This method involves the reaction of the primary amino group with an alkyl halide. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is essential not only to deprotonate the hydrochloride salt but also to neutralize the hydrogen halide (HX) generated during the reaction, driving the equilibrium towards the product.

-

Reductive Amination: This alternative strategy involves the reaction of the 4-amino group with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups or when the alkyl halide is unstable or unavailable.[3]

A potential side reaction is dialkylation of the amino group. This can often be minimized by controlling the stoichiometry of the alkylating agent and by using less reactive alkylating agents or bulkier substrates.

General Reaction Scheme

Caption: Overview of primary synthetic routes for N-alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct alkylation of the 4-amino group using an alkyl halide in the presence of a suitable base. This method is straightforward and effective for introducing simple alkyl groups like methyl, ethyl, or benzyl.

Materials

-

4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv)

-

Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 equiv)

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA)) (2.5 - 3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Silica gel for column chromatography

-

Solvents for work-up and purification (e.g., ethyl acetate, hexanes, dichloromethane, water)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv) and the selected base (e.g., K₂CO₃, 2.5 equiv).

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).

-

Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to ensure neutralization of the hydrochloride salt. Subsequently, add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature depends on the reactivity of the alkyl halide. For instance, alkylation with benzyl chloride in the presence of potassium carbonate in DMF can be heated to 100°C for several hours.[4]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.[3]

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[5]

-

Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, and FT-IR) to confirm its identity and purity.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative to direct alkylation, especially for preparing secondary amines and avoiding over-alkylation. It proceeds via an in-situ generated iminium ion, which is then reduced.

Materials

-

4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (1.1 equiv, for hydrochloride neutralization)

-

Aldehyde or ketone (1.2 - 2.0 equiv)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 - 2.0 equiv)

-

Anhydrous dichloromethane (DCM) or methanol (MeOH)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Silica gel and solvents for purification

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv) and suspend it in anhydrous DCM.

-

Neutralization: Add triethylamine (1.1 equiv) and stir for 10-15 minutes at room temperature to form the free base.

-

Imine Formation: Add the desired aldehyde or ketone (1.2 equiv) to the mixture and stir for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The reaction is typically exothermic.

-

Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC (typically 2-24 hours).[3]

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated aminoquinazoline.

-

Characterization: Confirm the structure and purity of the isolated product using appropriate spectroscopic techniques.

Data Summary and Comparison

The choice of protocol depends on the desired alkyl group and available reagents. The following table summarizes typical parameters for these reactions, synthesized from general procedures for quinazoline and quinoline alkylations.[3][4][6]

| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |

| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde / Ketone |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | TEA (for neutralization), NaBH(OAc)₃ (reductant) |

| Typical Solvents | DMF, ACN, DMSO | DCM, MeOH, THF |

| Temperature | Room Temp. to 100°C | Room Temperature |

| Reaction Time | 4 - 24 hours | 2 - 24 hours |

| Key Advantage | Simple for primary halides | Good for complex R groups; avoids over-alkylation |

| Common Issue | Potential for dialkylation | Reductant is moisture-sensitive |

Experimental Workflow

Caption: A generalized workflow for synthesis and purification.

Troubleshooting and Key Considerations

-

Poor Solubility: 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride has limited solubility in many organic solvents. Polar aprotic solvents like DMF or DMSO are often necessary for direct alkylation protocols.

-

Controlling Dialkylation: To minimize the formation of the N,N-dialkylated product in Protocol 1, use a modest excess of the alkylating agent (1.05-1.1 equiv) and add it slowly to the reaction mixture.

-

Choice of Base: For direct alkylation, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and easily removed during aqueous work-up. Organic bases like DIPEA can also be used but must be non-nucleophilic to avoid competing with the substrate.

-

Reactivity of Alkyl Halides: The reactivity follows the order R-I > R-Br > R-Cl. If an alkyl chloride is unreactive, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction).

-

Moisture Sensitivity: The reducing agents used in reductive amination are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for best results.

By applying these detailed protocols and considering the underlying chemical principles, researchers can effectively synthesize a diverse library of N-alkylated 4-amino-2-chloro-6,7-dimethoxyquinazoline derivatives for further investigation in drug discovery and development programs.

References

- Vertex AI Search. (n.d.). 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline: A Versatile Research Compound.

- BOC Sciences. (n.d.). CAS 23680-84-4 (4-Amino-2-chloro-6,7-dimethoxyquinazoline).

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Aminoquinolines.

- Osyanin, V. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2), 555781.

- Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

- Pace, V., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36509-36513.

- Kumar, R., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of the Serbian Chemical Society, 78(10), 1481-1493.

Sources

using 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride as an API intermediate

Application Note: 4-Amino-2-chloro-6,7-dimethoxyquinazoline as an API Intermediate in the Synthesis of α1-Adrenoreceptor Antagonists

Executive Summary

The compound 4-amino-2-chloro-6,7-dimethoxyquinazoline (CAS: 23680-84-4), alongside its hydrochloride salt, serves as the foundational Active Pharmaceutical Ingredient (API) intermediate for a critical class of antihypertensive and benign prostatic hyperplasia (BPH) medications[1]. By acting as the central electrophilic core, this intermediate enables the divergent synthesis of blockbuster α1-adrenergic receptor antagonists, including Prazosin, Doxazosin, Terazosin, and Alfuzosin [2]. This application note details the mechanistic rationale, optimized synthetic pathways, and self-validating experimental protocols required to successfully utilize this intermediate in drug development workflows.

Mechanistic Rationale: The Causality of SNAr at the C2 Position

The utility of 4-amino-2-chloro-6,7-dimethoxyquinazoline stems from its highly regioselective reactivity. The transformation into an α1-blocker relies on a Nucleophilic Aromatic Substitution (SNAr) , where the chlorine atom at the C2 position is displaced by a secondary amine (typically a piperazine derivative or an acyclic amine)[3].

Why does substitution occur exclusively at C2 and not C4?

-

Electronic Shielding at C4: The C4 position is occupied by a primary amino group (-NH₂). Through resonance, the lone pair on this nitrogen donates electron density into the quinazoline ring, significantly reducing the electrophilicity of the C4 carbon[4].

-

Inductive Activation at C2: The C2 carbon is flanked by two highly electronegative pyrimidine ring nitrogens and bonded directly to the electron-withdrawing chlorine atom. This creates a severe electron deficiency at C2, drastically lowering the activation energy for nucleophilic attack[3].

Free Base vs. Hydrochloride Salt: The choice between using the free base or the hydrochloride salt of the intermediate dictates reaction kinetics. For highly nucleophilic cyclic amines (e.g., piperazines used in Doxazosin), the free base is sufficient[5]. However, when reacting with less nucleophilic acyclic amines (e.g., 3-methylaminopropionitrile used in Alfuzosin), the hydrochloride salt is preferred[6]. The pre-protonation of the quinazoline ring nitrogen further withdraws electron density from the C2 position, supercharging its electrophilicity and facilitating the reaction[7].

Divergent Synthetic Pathways

Fig 1: Divergent synthetic pathways from the quinazoline intermediate to key α1-blocker APIs.

Quantitative Data: Reaction Optimization

The table below synthesizes the optimized reaction parameters for coupling 4-amino-2-chloro-6,7-dimethoxyquinazoline with various nucleophiles to yield specific APIs. Solvent selection is critical: protic solvents like n-butanol provide the ideal reflux temperature (~117°C) to overcome the SNAr activation barrier without causing thermal degradation[8].

| Target API | Amine Nucleophile | Preferred Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Prazosin | 1-(2-Furoyl)piperazine | Isoamyl alcohol | 130 | 10–15 | 75–85 |

| Doxazosin | N-(1,4-Benzodioxan-2-carbonyl)piperazine | n-Butanol | 117 (Reflux) | 3.5 | 81 |

| Terazosin | 1-(Tetrahydro-2-furoyl)piperazine | n-Butanol / H₂O | 117 (Reflux) | 9–35 | 85–94 |

| Alfuzosin | 3-Methylaminopropionitrile | Sulfolane | 130 | 5.0 | 80–90 |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Doxazosin Hydrochloride

Mechanism & Causality: This protocol utilizes the free base of the intermediate. As the reaction proceeds, HCl is generated in situ. Because Doxazosin hydrochloride is highly insoluble in hot n-butanol, it precipitates directly out of the boiling solution. This precipitation drives the reaction to completion via Le Chatelier’s principle and acts as a self-validating visual indicator of success[5].

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and N-(1,4-benzodioxan-2-carbonyl)piperazine (3.4 g, 13.75 mmol)[8].

-

Solvent Addition: Add 72 mL of anhydrous n-butanol. Note: n-butanol is selected because its boiling point (117.7°C) perfectly matches the thermal energy required for this specific SNAr transition state.

-

Reflux: Heat the heterogeneous mixture to reflux under constant stirring. Within the first hour, the mixture will transition to a hazy solution as reactants dissolve.

-

Validation Check (3.5 hours): After approximately 3.5 hours, a heavy white solid (Doxazosin HCl) will begin to precipitate from the boiling solvent[8].

-

Isolation: Cool the reaction mixture slowly to 75–80°C. Caution: Do not cool below 70°C before filtration, as unreacted impurities may co-precipitate.

-

Filtration: Collect the solid product via vacuum filtration while still warm. Wash the filter cake with cold n-butanol (2 × 15 mL)[5].

-

Drying & QC: Dry the crude product in vacuo at 60°C. The expected yield is ~5.25 g (81%). The melting point should be sharply defined at 289°–290°C, confirming the purity of the hydrochloride salt[5].

Protocol B: Synthesis of Alfuzosin Precursor (N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine)

Mechanism & Causality: Unlike piperazine derivatives, the acyclic 3-methylaminopropionitrile is a weaker nucleophile. Therefore, the hydrochloride salt of the quinazoline intermediate is used to increase electrophilicity. Sulfolane is chosen as the solvent because its highly polar, aprotic nature stabilizes the charged transition state and fully dissolves the HCl salt at elevated temperatures[6].

Step-by-Step Methodology:

-

Preparation: In a reactor, combine 100 g (0.362 moles) of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride with 34.08 g (0.405 moles) of 3-methylaminopropionitrile[6].

-

Solvent Addition: Add 700 mL of sulfolane.

-

Heating: Stir the suspension and heat to 130°C. Maintain this temperature for exactly 5 hours[7].

-

Validation Check: Monitor the reaction via HPLC. The disappearance of the intermediate peak at 236 nm indicates reaction completion.

-

Crystallization: Cool the reaction mass to room temperature. The product will begin to crystallize.

-

Isolation: Filter the crystallized material. To remove the high-boiling sulfolane completely, transfer the solid to a beaker and slurry it with 400 mL of isopropanol[6].

-

Final Drying: Filter the washed solid and dry under vacuum at 45°C–50°C for 6 hours[6]. This yields the highly pure cyanoethylamine intermediate, ready for subsequent catalytic hydrogenation to form Alfuzosin[7].

Analytical Characterization & Quality Control

To ensure the intermediate has been fully consumed and no unreacted 4-amino-2-chloro-6,7-dimethoxyquinazoline remains (which acts as a toxic impurity in the final API), the following QC parameters must be verified:

-

HPLC Monitoring: Use a C18 column with a mobile phase of Acetonitrile/Water (0.1% TFA). The starting intermediate elutes significantly earlier than the bulky API products due to lower lipophilicity.

-

NMR Verification (Doxazosin Base): ¹H NMR (CDCl₃) will show the disappearance of the isolated C2-Cl environment and the appearance of characteristic piperazine multiplet shifts at δ 3.63-4.09 (m, 8H) and quinazoline methoxy singlets at δ 3.91 (s, 3H) and 3.96 (s, 3H)[9].

References

-

Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

- US4188390A - Antihypertensive 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)

- US6313294B1 - Process for preparing amides Source: Google Patents URL

- US20070105880A1 - Process for the preparation of alfuzosin Source: Google Patents URL

Sources

- 1. CAS No.23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline Suppliers [lookchem.com]

- 2. biovedicls.com [biovedicls.com]

- 3. Buy Doxazosin mesylate | 77883-43-3 | >98% [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4188390A - Antihypertensive 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl) piperazin-1-yl or homopiperazin-1-yl]quinazolines - Google Patents [patents.google.com]

- 6. US20070105880A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 7. WO2007144699A2 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 8. US6313294B1 - Process for preparing amides - Google Patents [patents.google.com]

- 9. US6313293B1 - Preparation of amides and quinazoline derivatives - Google Patents [patents.google.com]

Application Note: Synthesis and Polymorph Control of Prazosin Analogs via Nucleophilic Aromatic Substitution

Introduction & Mechanistic Rationale

The 2,4-diamino-6,7-dimethoxyquinazoline scaffold is the defining pharmacophore for a highly successful class of α1 -adrenoceptor antagonists, including prazosin, terazosin, and doxazosin. These compounds are critical in the clinical management of hypertension and benign prostatic hyperplasia (BPH).

The synthesis of these analogs universally relies on a convergent approach: the functionalization of a common intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline , with various secondary amines (typically piperazine derivatives)[1].

The SNAr Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). The C2 position of the quinazoline ring is highly electrophilic. This is caused by the strong electron-withdrawing effect of the two adjacent electronegative nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the C2 chlorine atom. When heated, the secondary amine of the piperazine derivative attacks the C2 carbon, forming a Meisenheimer complex intermediate, followed by the rapid elimination of the chloride ion to restore aromaticity[2].

Mechanism of action: Prazosin analogs block alpha-1 adrenoceptors, preventing vasoconstriction.

Experimental Design: The Causality of Solvent and Temperature

A common pitfall in quinazoline functionalization is the selection of an inappropriate solvent system. While polar aprotic solvents (like DMF or DMSO) can facilitate SNAr reactions, they complicate product isolation and often require extensive aqueous workups that reduce overall yield.

Why Isoamyl Alcohol? This protocol utilizes isoamyl alcohol (3-methyl-1-butanol) under reflux conditions[3]. The causality behind this choice is threefold:

-

Thermodynamic Sweet Spot: Isoamyl alcohol boils at exactly 132 °C. This provides the precise thermal energy required to drive the sterically hindered SNAr reaction to completion within 3 to 9 hours without causing thermal degradation of the methoxy groups on the quinazoline core[4].

-

In-Situ Salt Formation: The reaction generates hydrogen chloride (HCl) as a byproduct. In isoamyl alcohol, the resulting prazosin analog immediately forms a hydrochloride salt.

-

Polymorph Control: The solubility profile of isoamyl alcohol selectively promotes the crystallization of the thermodynamically stable α -polymorph of the hydrochloride salt upon cooling. If temperatures drop below 125 °C during the critical phase, the less desirable γ -polymorph may form[3].

Quantitative Reaction Parameters

The following table summarizes the specific amine reactants required to synthesize major clinical analogs from the 4-amino-2-chloro-6,7-dimethoxyquinazoline core, alongside expected yields using the isoamyl alcohol protocol[2][5][6].

| Target Analog | Amine Reactant (1.1 Equivalents) | Solvent / Temp | Time (h) | Expected Yield (%) |

| Prazosin | 1-(2-furoyl)piperazine | Isoamyl alcohol / 132 °C | 3 - 5 | 80 - 85 |

| Terazosin | 1-(tetrahydro-2-furoyl)piperazine | Isoamyl alcohol / 132 °C | 8 - 9 | 75 - 82 |

| Doxazosin | 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine | Isoamyl alcohol / 132 °C | 5 - 6 | 78 - 84 |

| Cystazosin | N,N'-dimethylcystamine | Isoamyl alcohol / 132 °C | 6 - 8 | ~70 |

Step-by-Step Methodology

This protocol is a self-validating system: the reaction mixture begins as a heterogeneous suspension, clarifies as the reactants dissolve at elevated temperatures, and subsequently forms a dense, distinct crystalline precipitate. This precipitation continuously removes the product from the solution, driving the equilibrium forward via Le Chatelier's principle.

Phase 1: Nucleophilic Aromatic Substitution

-

Preparation: Equip a 2000 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Ensure the glassware is oven-dried.

-

Solvent Charging: Add 1000 mL of anhydrous isoamyl alcohol to the flask.

-

Reagent Addition: Add 65.4 g (0.272 mol) of 4-amino-2-chloro-6,7-dimethoxyquinazoline to the solvent. Stir to form a suspension.

-

Amine Addition: Add 0.30 mol of the desired piperazine derivative (e.g., 54.0 g of 1-(2-furoyl)piperazine for prazosin)[3]. Note: A ~10% molar excess of the amine is used to ensure complete consumption of the quinazoline intermediate, which is harder to remove during purification.

-